

A Comparative Guide to 1G244 and Tominostat for Selective DPP8 Inhibition

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Compound of Interest

Compound Name: 1G244

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This guide provides a detailed comparison of two prominent dipeptidyl peptidase 8 (DPP8) inhibitors: **1G244** and its analog, tominostat. The focus is on their selectivity for DPP8 and the resulting biological consequences, supported by experimental data.

At a Glance: 1G244 vs. Tominostat

1G244 is a potent inhibitor of both DPP8 and its closely related homolog, DPP9.^[1] While effective in inducing cell death in cancer cells, its dual specificity can lead to different cellular outcomes depending on the concentration. At lower concentrations, **1G244** primarily inhibits DPP9, leading to a form of inflammatory cell death called pyroptosis.^{[1][2][3][4][5][6]} Conversely, at higher concentrations, its inhibition of DPP8 triggers apoptosis, a programmed and non-inflammatory form of cell death.^{[1][2][3][4][5][6]}

Tominostat, an analog of **1G244**, was developed to exhibit higher selectivity for DPP8.^{[2][3][4]} This enhanced selectivity is designed to favor the apoptotic pathway of cell death, potentially offering a more targeted therapeutic approach with an improved safety profile.^{[2][3][4]} In preclinical studies, tominostat has demonstrated a greater antitumor effect compared to **1G244** and was associated with less toxicity, such as weight loss, at effective doses.^{[2][3][4]}

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the available quantitative data on the inhibitory activity of **1G244** and tominostat against DPP8 and DPP9. The selectivity index (SI) is calculated as the ratio of the IC50 for DPP9 to the IC50 for DPP8, with a higher value indicating greater selectivity for DPP8.

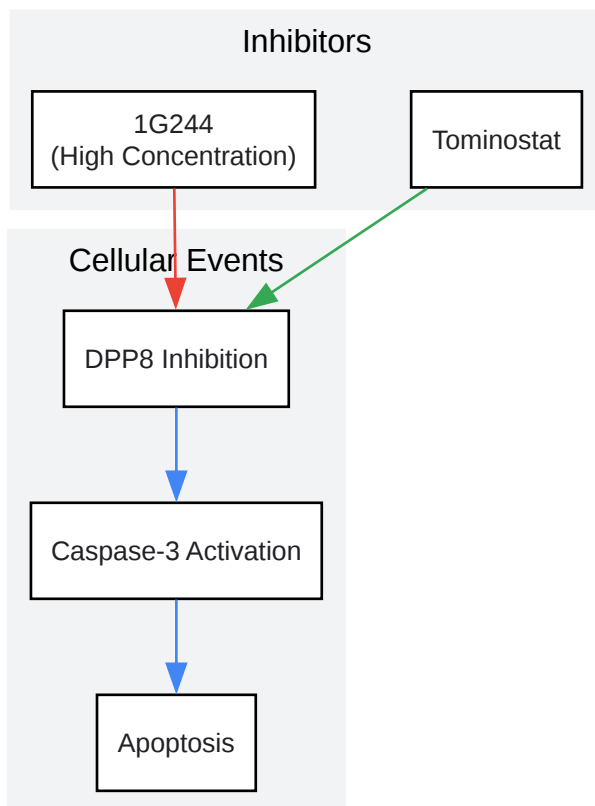
Inhibitor	Target	IC50	Selectivity Index (SI) (IC50 DPP9 / IC50 DPP8)	Reference
1G244	DPP8	12 nM	3.8	[3]
DPP9	84 nM			
Tominostat	DPP8	Not explicitly stated	8.1	[3]
DPP9	Not explicitly stated			

Note: While the specific IC50 values for tominostat are not detailed in the reviewed literature, its selectivity index of 8.1 demonstrates a more than two-fold increase in preference for DPP8 over DPP9 compared to **1G244**.[\[3\]](#)

Signaling Pathways and Experimental Workflows

The inhibition of DPP8 by both **1G244** (at high concentrations) and tominostat initiates a signaling cascade that culminates in apoptosis, primarily through the activation of caspase-3.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

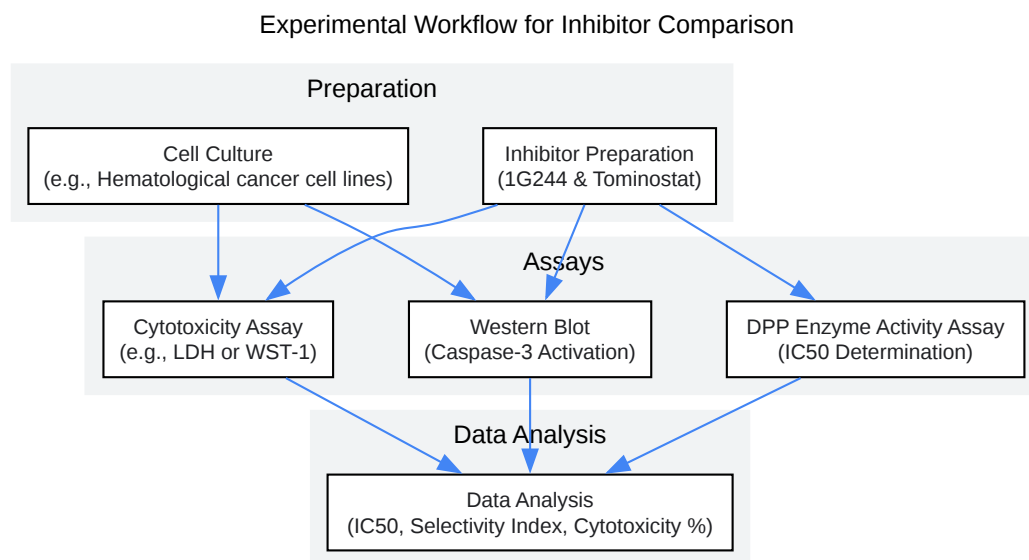
DPP8 Inhibition-Induced Apoptosis Pathway



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Figure 1: Simplified signaling pathway of DPP8 inhibition leading to apoptosis.

The experimental workflow to assess the selective cytotoxicity of these inhibitors typically involves cell viability and enzyme activity assays.



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Figure 2: General experimental workflow for comparing **1G244** and tominostat.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of **1G244** and tominostat.

DPP Enzymatic Activity Assay (for IC₅₀ Determination)

This assay quantifies the inhibitory potency of the compounds against DPP enzymes.

- Reagents and Materials:
 - Recombinant human DPP8 and DPP9 enzymes.
 - Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin).

- Assay buffer (e.g., Tris-HCl, pH 7.5).
- **1G244** and tominostat at various concentrations.
- 96-well black microplates.
- Fluorescence plate reader.
- Procedure:
 1. Prepare serial dilutions of **1G244** and tominostat in the assay buffer.
 2. In a 96-well plate, add the diluted inhibitors, the respective DPP enzyme (DPP8 or DPP9), and the assay buffer.
 3. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 4. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
 5. Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
 6. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor.
 7. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assays

These assays measure the effect of the inhibitors on cell viability and death.

A. WST-1 Assay (Cell Proliferation)

- Reagents and Materials:
 - Hematological cancer cell lines (e.g., MM.1S, KARPAS299).

- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **1G244** and tominostat.
- WST-1 reagent.
- 96-well plates.
- Microplate reader.
- Procedure:
 1. Seed the cells in a 96-well plate at a density of 1.0×10^5 cells/well and incubate.
 2. Treat the cells with various concentrations of **1G244** or tominostat (e.g., 0-100 μ M) and incubate for a specified period (e.g., 72 hours).
 3. Add WST-1 reagent to each well and incubate for a further 1-4 hours.
 4. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
 5. Calculate the percentage of cell viability relative to untreated control cells.

B. Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)

- Reagents and Materials:
 - Hematological cancer cell lines.
 - Cell culture medium.
 - **1G244** and tominostat.
 - LDH cytotoxicity assay kit.
 - 96-well plates.
 - Microplate reader.

- Procedure:
 1. Seed cells in a 96-well plate.
 2. Treat the cells with different concentrations of **1G244** or tominostat for a specified time (e.g., 6 hours).
 3. Collect the cell culture supernatant.
 4. Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol.
 5. Incubate at room temperature, protected from light.
 6. Add a stop solution and measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.
 7. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a provided lysis solution).

Western Blot for Caspase-3 Activation

This technique detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.

- Reagents and Materials:
 - Hematological cancer cell lines.
 - **1G244** and tominostat.
 - Lysis buffer (e.g., RIPA buffer with protease inhibitors).
 - Primary antibodies against pro-caspase-3 and cleaved caspase-3.
 - Secondary antibody conjugated to horseradish peroxidase (HRP).
 - SDS-PAGE gels and electrophoresis equipment.
 - PVDF or nitrocellulose membranes.

- Chemiluminescent substrate.
- Imaging system.
- Procedure:
 1. Treat cells with the inhibitors for a specified time.
 2. Lyse the cells to extract total protein.
 3. Determine the protein concentration of the lysates.
 4. Separate the proteins by size using SDS-PAGE.
 5. Transfer the separated proteins to a membrane.
 6. Block the membrane to prevent non-specific antibody binding.
 7. Incubate the membrane with the primary antibody against caspase-3.
 8. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 9. Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.

Conclusion

The available data strongly suggest that tominostat's enhanced selectivity for DPP8 translates into a more potent and potentially safer anti-cancer agent compared to **1G244**. By preferentially inducing apoptosis through DPP8 inhibition, tominostat may minimize the pro-inflammatory effects associated with DPP9 inhibition seen with **1G244**. This makes tominostat a promising candidate for further development in the treatment of hematological malignancies. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other DPP8/9 inhibitors.

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